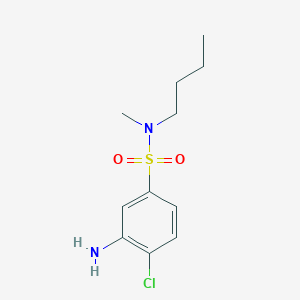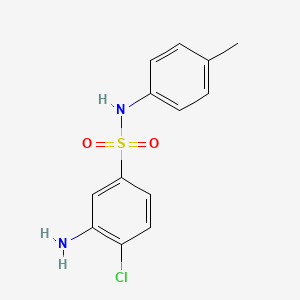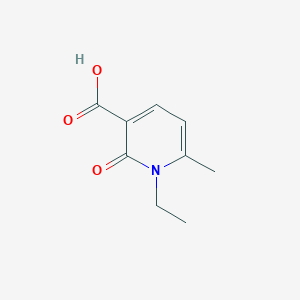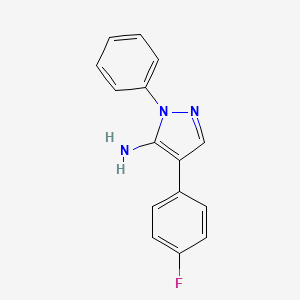
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
概要
説明
“Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)C1=NC=C(C(OC)=O)C=N1 . This string represents the structure of the molecule in terms of the atoms present and their connectivity.
科学的研究の応用
1. Gene Expression Inhibition
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has been studied for its role in inhibiting gene expression. It has been identified as a potent inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This effect was further investigated through structure-activity relationship studies, highlighting the critical nature of specific groups at various positions on the pyrimidine ring for maintaining this inhibitory activity (Palanki et al., 2000).
2. Pharmaceutical Synthesis
The compound has been used in the synthesis of pharmaceuticals. For instance, its derivatives were synthesized and tested as inhibitors of AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells, revealing its potential in the development of novel therapeutic agents (Palanki et al., 2002).
3. Oligonucleotide Modification
Another application lies in the field of nucleic acid chemistry, where it has been used in the postsynthetic modification of oligonucleotides. The trifluoromethyl group at the C5 position of pyrimidine bases in oligonucleotides is convertible to various carboxylic acid equivalents, enhancing the functionality of these molecules (Ito et al., 2019).
4. Agricultural Applications
In agriculture, derivatives of this compound have shown potential as inhibitors of weed growth, specifically in controlling Echinochloa crus-galli L. Beauv, a type of barnyard grass. This application underlines its role in the development of novel agricultural chemicals (Wu et al., 2006).
5. Antimalarial Activity
Further research has explored its utility in antimalarial therapy. Compounds derived from this compound demonstrated significant in vitro antimalarial activity and were evaluated for preclinical development for malaria treatment and prevention (Chavchich et al., 2016).
Safety and Hazards
作用機序
Target of Action
Related compounds have been shown to interact with the cb2 receptor , which plays a crucial role in mediating the body’s immune response and inflammation.
Mode of Action
It’s worth noting that related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is generally recommended to store such compounds in a well-ventilated place, with the container kept tightly closed .
生化学分析
Biochemical Properties
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is used in the synthetic preparation of selective CB2 receptor agonists, which are crucial for the treatment of inflammatory and neuropathic pain . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds, including this compound, have demonstrated neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells . This indicates its potential in modulating immune responses and protecting neuronal cells from damage.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It has been observed to inhibit endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, molecular docking studies have shown that it interacts favorably with active residues of ATF4 and NF-kB proteins, suggesting its role in modulating inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained neuroprotective and anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as neuroprotection and anti-inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of pyrimidine derivatives have been associated with increased toxicity and adverse reactions in animal studies . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the compound’s interaction with cytochrome P450 enzymes can affect its metabolic flux and the levels of its metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy . Studies have shown that the compound can accumulate in specific tissues, which may enhance its therapeutic effects or contribute to its toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence its role in modulating cellular stress responses and apoptosis . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDGVKMMGJWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652882 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-90-8 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)

![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)



![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)




